molecular formula C22H31F3N2 B15186679 Fenfluramine-phentermine CAS No. 159089-37-9

Fenfluramine-phentermine

Cat. No.: B15186679
CAS No.: 159089-37-9
M. Wt: 380.5 g/mol
InChI Key: UMLARORAEPLXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenfluramine-phentermine (commonly known as Fen-Phen) is a combination therapy historically prescribed for obesity management. Fenfluramine, a serotonin-releasing agent, suppresses appetite by increasing extracellular serotonin levels, which activate hypothalamic 5-HT2C receptors to promote satiety . Phentermine, a sympathomimetic amine, stimulates norepinephrine and dopamine release, enhancing metabolic rate and reducing hunger . The combination was popularized in the 1990s due to its synergistic weight-loss effects, with over 18 million prescriptions in the U.S. by 1996 . However, by 1997, Fen-Phen was withdrawn globally after studies linked it to valvular heart disease (VHD) and pulmonary arterial hypertension (PAH) .

Properties

CAS No.

159089-37-9

Molecular Formula

C22H31F3N2

Molecular Weight

380.5 g/mol

IUPAC Name

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;2-methyl-1-phenylpropan-2-amine

InChI

InChI=1S/C12H16F3N.C10H15N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-10(2,11)8-9-6-4-3-5-7-9/h4-6,8-9,16H,3,7H2,1-2H3;3-7H,8,11H2,1-2H3

InChI Key

UMLARORAEPLXTC-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.CC(C)(CC1=CC=CC=C1)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Fenfluramine and phentermine undergo various chemical reactions, including:

    Oxidation: Fenfluramine can be oxidized to form its corresponding N-oxide.

    Reduction: Phentermine can be reduced to form its primary amine derivative.

    Substitution: Both compounds can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Fenfluramine N-oxide: Formed through oxidation.

    Primary amine derivative of phentermine: Formed through reduction.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Fenfluramine-phentermine has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Comparison with Similar Compounds

Fen-Phen is compared below with other anti-obesity agents, focusing on mechanisms, efficacy, and safety profiles.

Dexfenfluramine

  • Mechanism : The d-isomer of fenfluramine; selectively enhances serotonin release and inhibits reuptake via 5-HT transporters .
  • Efficacy : Demonstrated 10–15% body weight reduction over 1 year in clinical trials, similar to Fen-Phen .
  • Safety: Withdrawn in 1997 due to VHD and PAH risks. Its metabolite, norfenfluramine, activates 5-HT2B receptors on cardiac valves, causing proliferative fibrosis—a mechanism shared with Fen-Phen .
  • Key Difference : Unlike Fen-Phen, dexfenfluramine was FDA-approved as a single agent but showed comparable toxicity when used long-term (>6 months) .

Sibutramine

  • Mechanism: Serotonin-norepinephrine reuptake inhibitor (SNRI) with minimal dopamine effects .
  • Efficacy : Achieved 5–10% weight loss but withdrawn in 2010 due to cardiovascular risks (e.g., hypertension, myocardial infarction) .
  • However, its norepinephrine effects increase cardiovascular morbidity .

Phentermine Monotherapy

  • Efficacy : Short-term weight loss (~5% over 12 weeks) but lacks long-term data .
  • Safety: No association with VHD or PAH when used alone. A 2023 study reported PAH in one phentermine-only patient, but causality remains unproven .

Norfenfluramine

  • Mechanism : Active metabolite of fenfluramine; potent 5-HT2B agonist .
  • Role in Toxicity: Directly implicated in Fen-Phen’s valvulopathy via 5-HT2B-mediated endothelial hyperplasia, mirroring carcinoid heart disease .

Orlistat

  • Mechanism: Lipase inhibitor; non-systemic action .
  • Efficacy : Modest weight loss (~3–5% over 1 year) but superior safety profile .
  • Safety: No cardiovascular or valvular risks, making it a preferred alternative post-Fen-Phen .

Key Research Findings

Valvular Heart Disease (VHD)

  • Prevalence : 20–30% of Fen-Phen users developed aortic or mitral regurgitation, vs. 3.6% in controls .
  • Dose-Dependence : Risk escalates with duration:
    • >6 months: Adjusted OR = 4.6 for aortic regurgitation .
    • >2 years: OR = 6.2 .
  • Pathology: Valves showed fibrotic plaques histologically identical to carcinoid/ergotamine-induced damage .

Pulmonary Hypertension

  • Fen-Phen increased PAH risk 23-fold vs. non-users, with 8/24 patients in Connolly et al.’s study developing PAH .

Neurochemical Effects

  • Toxicity: No evidence of exacerbated serotonergic neurotoxicity in combination therapy .

Comparative Data Table

Compound Mechanism Avg. Weight Loss Valvular Risk PAH Risk Status
Fenfluramine-Phentermine Serotonin release + adrenergic agonist 15% (1 year) High High Withdrawn
Dexfenfluramine Serotonin release 10–15% (1 year) High High Withdrawn
Sibutramine SNRI 5–10% (1 year) Low Moderate Withdrawn
Phentermine Adrenergic agonist 5% (12 weeks) None Low Approved
Orlistat Lipase inhibition 3–5% (1 year) None None Approved

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.